(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
The compound "(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate" is a chiral bicyclic structure that is of interest due to its potential applications in the synthesis of unnatural amino acids and other biologically active molecules. The papers provided discuss the synthesis and properties of similar bicyclic azabicyclo compounds, which can offer insights into the synthesis and behavior of the compound .
Synthesis Analysis
The synthesis of related azabicyclo compounds involves strategic manipulation of reaction conditions to achieve the desired stereochemistry. For instance, the synthesis of all four stereoisomers of a related compound was achieved by adjusting reaction conditions to obtain either pure cis or trans acid, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . Another paper describes a scalable synthesis of a similar compound, where the stereoselectivity of a cyclopropanation step was controlled by the functional group at C-α . Additionally, an efficient scalable route was developed for a related compound starting from a commercially available chiral lactone, with a key step being an epimerization/hydrolysis to avoid tedious purification .
Molecular Structure Analysis
The molecular structure of chiral azabicyclo compounds has been characterized using various techniques. For example, a related compound was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its exact structure was determined via single-crystal X-ray diffraction analysis . This detailed analysis provides a foundation for understanding the molecular structure of "(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and require precise control over reaction conditions. The iodolactamization step, for example, is a key reaction in the synthesis of a highly functionalized azabicyclo compound, which was optimized to a single-pot transformation for increased efficiency . These reactions are crucial for constructing the bicyclic azabicyclo framework and introducing functional groups in the correct stereochemical orientation.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate", they provide information on similar compounds. The physical properties such as solubility, melting point, and density can be inferred from the synthesis and purification methods described. The chemical properties, including reactivity and stability, can be deduced from the reaction conditions and the functional groups present in the molecules .
Scientific Research Applications
Synthesis and Chemical Transformations
- The compound has been utilized in the synthesis of complex organic molecules. For instance, it played a role in the stereoselective synthesis of 3-amino-3-deoxy-D-altrose and derivatives, showcasing its utility in creating protected amines (Nativi, Reymond, & Vogel, 1989).
- An efficient scalable route was developed for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, indicating its significance in large-scale chemical production (Maton et al., 2010).
Molecular Structure and Characterization
- Studies have been conducted on similar compounds to understand their molecular structure and characteristics. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and analyzed using NMR spectroscopy and X-ray diffraction (Moriguchi et al., 2014).
Pharmaceutical and Biological Research
- The compound has been employed in synthesizing nicotinic acetylcholine receptor binding agents, highlighting its potential application in neuroscience and pharmacology (Carroll et al., 2001).
Conformationally Constrained Amino Acids
- It has been used in the synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, essential for studying glutamic acid analogues (Hart & Rapoport, 1999).
Polymer Synthesis
- Alicyclic polymers for 193 nm resist applications have been synthesized using derivatives of this compound, demonstrating its utility in material science (Okoroanyanwu et al., 1998).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIZWJGHIYDHRL-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@H](C1=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474101 | |
Record name | (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
CAS RN |
151792-53-9 | |
Record name | (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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